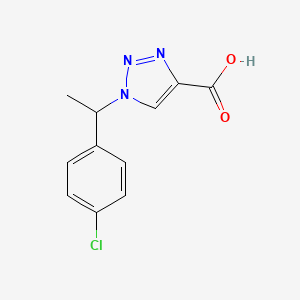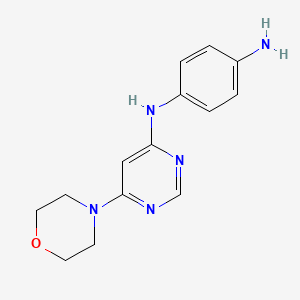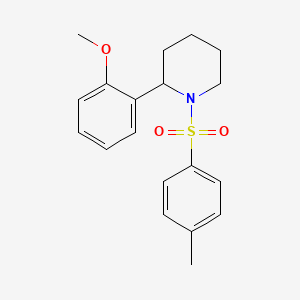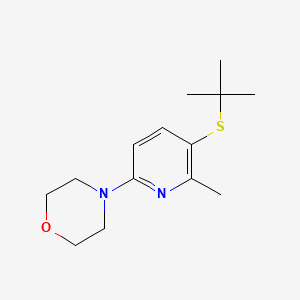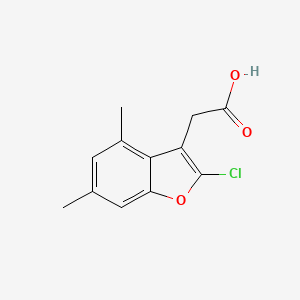
3-(Ethylsulfonyl)-2-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfonyl)-2-methyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with an ethylsulfonyl group at the third position and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfonyl)-2-methyl-1H-pyrrole typically involves the reaction of 2-methylpyrrole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{2-methylpyrrole} + \text{ethylsulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3-(Ethylsulfonyl)-2-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfonyl)-2-methyl-1H-pyrrole involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparación Con Compuestos Similares
3-(Ethylsulfonyl)-2-pyridinesulfonamide: Shares the ethylsulfonyl group but differs in the core structure.
3-(Ethylsulfonyl)-2-methylindole: Similar in having an ethylsulfonyl group and a methyl group but with an indole core.
Propiedades
Fórmula molecular |
C7H11NO2S |
|---|---|
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H11NO2S/c1-3-11(9,10)7-4-5-8-6(7)2/h4-5,8H,3H2,1-2H3 |
Clave InChI |
KWLSXCZVILYBTM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


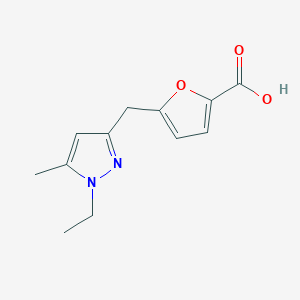
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
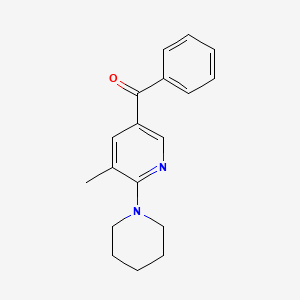
![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)
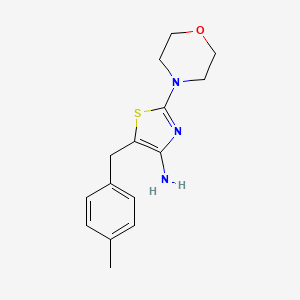
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)
